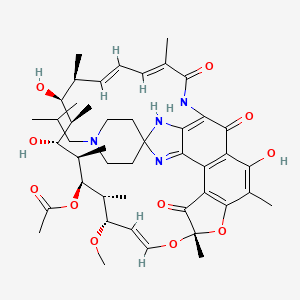
CID 25273570
Übersicht
Beschreibung
CID 25273570 is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 25273570 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 25273570 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemically Induced Dimerization in Protein Function Control
- Reversible and Spatial Control of Protein Functions : CID has been instrumental in studying biological processes by allowing reversible and spatiotemporal control of protein functions in cells. This has led to significant insights in signal transduction and protein trafficking (Voss, Klewer, & Wu, 2015).
Applications in Gene Regulation and Editing
- Gene Regulation via CID : Recent developments in PROTAC-CID systems have enabled the inducible regulation of gene expression and editing. This advancement provides a versatile toolbox for manipulating gene expression in mammalian cells, including humans and mice (Ma et al., 2023).
Insights into Developmental Research
- Methodological Challenges in Child and Adolescent Development : CID has been used to evaluate methodological challenges in developmental research, particularly in the Consortium on Individual Development. This approach helps in understanding the alignment of research goals with research designs (Hamaker, Mulder, & van IJzendoorn, 2020).
Solving Problems in Cell Biology
- Resolving Cell Biology Challenges : CID techniques have been applied to solve numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. These insights help to explain the signaling paradox in cellular responses (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
- Water Use Efficiency in Barley : CID, in the form of carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley. This application is crucial for breeding programs in agriculture (Anyia et al., 2007).
Medical Applications
- Immunodeficiency and Atopy Research : A study on a dominant negative mutation in CARD11 revealed insights into combined immunodeficiency (CID) and its impact on atopy and autoimmunity (Dadi et al., 2017).
Mass Spectrometry and Proteomics
- Collision-Induced Dissociation in Mass Spectrometry : CID is a critical technique in mass spectrometry for fragmenting peptides, aiding in the understanding of peptide sequences and structures (Ivanova & Spiteller, 2017).
Photocaged-Photocleavable Chemical Dimerizer
- Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization has been developed for reversible control over protein-protein interactions with high spatiotemporal resolution, useful in studying cellular events like mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N=C(NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25273570 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

